molecular formula C6H10N2O B8628910 2-(3-Methoxyazetidin-1-yl)acetonitrile CAS No. 911300-64-6

2-(3-Methoxyazetidin-1-yl)acetonitrile

Cat. No.: B8628910
CAS No.: 911300-64-6
M. Wt: 126.16 g/mol
InChI Key: XBIRYNSQDLLVBB-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a 3-methoxy-substituted azetidine ring. The methoxy group at the 3-position of the azetidine ring may enhance solubility and modulate electronic properties, while the acetonitrile moiety serves as a versatile functional group for further chemical modifications.

Synthetic routes for this compound often involve cross-coupling reactions. For instance, describes a microwave-assisted Suzuki-Miyaura coupling using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst, sodium carbonate as a base, and acetonitrile as a solvent. This method highlights the compound’s role as an intermediate in synthesizing naphthyridine derivatives, which are relevant to pharmaceutical applications .

Properties

CAS No.

911300-64-6

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C6H10N2O/c1-9-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3

InChI Key

XBIRYNSQDLLVBB-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxy group can be introduced through methylation reactions, and the acetonitrile group can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted azetidines.

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which can facilitate interactions with enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile

  • Structure : Contains a 1,2,4-triazole ring substituted with methoxyphenyl groups and a thioether-linked acetonitrile group.
  • Synthesis : Prepared via reaction of acetonitrile derivatives with hydrogen chloride in alcoholic media at low temperatures (-5°C) .
  • Properties: The triazole ring enhances metabolic stability, while the methoxyphenyl group contributes to π-π stacking interactions in biological targets.

b. 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile

  • Structure : Coumarin-linked acetonitrile with a 2-oxo-4-phenylchromen backbone.
  • Synthesis : Involves nucleophilic substitution of 7-hydroxycoumarin with chloroacetonitrile under reflux conditions .
  • Properties : The coumarin moiety imparts fluorescence properties, making it useful in imaging or sensor applications.

c. (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

  • Structure : Benzimidazole-fused acetonitrile with a Z-configuration.
  • Properties : The planar benzimidazole system facilitates intercalation with biomolecules, suggesting applications in anticancer or antiviral therapies .

d. 2-(1,3-Dioxoinden-2-ylidene)-2-[(6-methoxypyridin-3-yl)amino]acetonitrile

  • Structure: Features an indenone core and a methoxypyridine-linked acetonitrile.
  • Properties: The electron-deficient indenone group may enhance reactivity in cycloaddition reactions, relevant to materials science .
Physicochemical Properties
Compound Melting Point (°C) Key Functional Groups Solubility Trends
2-(3-Methoxyazetidin-1-yl)acetonitrile Not reported Azetidine, nitrile, methoxy Likely polar, soluble in DMSO, MeCN
2-(5-Methoxyphenyl-triazolylthio)acetonitrile 90–161 (Table 2, ) Triazole, thioether Moderate in ethanol, low in water
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile 119–161 (Table 2, ) Benzimidazole, nitrile High in DMF, low in hexane

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